Butyrylcholinesterase (BuChE) Inhibitory Potency: Cycloheptathiazole vs. Benzothiazole and Cyclopentathiazole Analogs
In a systematic study of annulated bicyclic isothioureas, the cycloheptathiazole-2-amine derivative exhibited potent mixed-type inhibition of butyrylcholinesterase (BuChE) with an IC₅₀ of 130 nM [1]. This potency was achieved with high selectivity over acetylcholinesterase (AChE) and no cytotoxicity at concentrations up to 100 µM [1]. In contrast, analogous benzothiazole and cyclopentathiazole derivatives evaluated within the same structural optimization program demonstrated significantly weaker BuChE inhibition, underscoring the critical role of the seven-membered ring size in achieving nanomolar potency [1].
| Evidence Dimension | BuChE Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM (for cyclohepta[d]thiazol-2-amine, the core scaffold of the target compound) |
| Comparator Or Baseline | Benzothiazole and cyclopentathiazole analogs (exact IC₅₀ values not reported; described as significantly less active) |
| Quantified Difference | Cycloheptathiazole derivative achieves nanomolar potency; smaller/aromatic ring analogs exhibit weaker inhibition (specific values not provided in primary source) |
| Conditions | In vitro enzyme inhibition assay against human BuChE |
Why This Matters
For medicinal chemistry programs targeting BuChE (e.g., Alzheimer's disease), the cycloheptathiazole scaffold provides a validated entry point to nanomolar inhibitors, whereas benzothiazole or cyclopentathiazole alternatives would require substantial re-optimization.
- [1] Nurieva, E. V., Alexeev, A. A., Zefirov, N. A., Milaeva, E. R., Kovaleva, N. V., Proshin, A. N., Makhaeva, G. F., & Zefirova, O. N. (2023). Annulated bicyclic isothioureas: identification of active and selective butyrylcholinesterase inhibitors. Mendeleev Communications, 33(1), 77–79. View Source
